N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N,N-diethyl-3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-23(5-2)21(25)19-15-24(17-9-7-6-8-10-17)22-20(19)16-11-13-18(26-3)14-12-16/h6-15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZZQXQATJDDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, phenylhydrazine is reacted with acetophenone to form 1-phenyl-3-methyl-1H-pyrazole.
Substitution with Methoxyphenyl Group: The next step involves the introduction of the 4-methoxyphenyl group. This can be achieved through a Friedel-Crafts acylation reaction, where the pyrazole derivative is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The final step involves the conversion of the resulting intermediate to the carboxamide derivative. This can be done by reacting the intermediate with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and other reduced forms.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. The compound has shown promising results in inhibiting various cancer cell lines. For instance:
These findings suggest that the compound may interfere with critical cellular mechanisms associated with cancer proliferation.
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a significant role in the inflammatory response. In vitro studies have indicated that similar compounds exhibit significant inhibition of COX enzymes, leading to reduced inflammation markers.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring and the carboxamide group significantly influence biological activity.
Synthesis Scheme
A general synthetic pathway includes:
- Formation of the pyrazole core through condensation reactions.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Amide formation with diethylamine to yield the final product.
Case Study 1: Anticancer Efficacy
In a study conducted by Bouabdallah et al., this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity, particularly against MCF7 and HCT116 cells, with IC50 values indicating potent activity . This study emphasizes the potential of this compound as a lead structure for further drug development.
Case Study 2: Anti-inflammatory Mechanism
Research published by Sun et al. explored the anti-inflammatory effects of pyrazole derivatives, including this compound, showing a marked decrease in pro-inflammatory cytokines in treated cell cultures . This suggests that such compounds may serve as effective therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole carboxamides exhibit diverse biological properties depending on substituent patterns. Key comparisons include:
a) Substituents at Pyrazole Positions 1 and 3
- Target Compound :
- Position 1: Phenyl group (aromatic bulk).
- Position 3: 4-Methoxyphenyl (electron-donating, polar).
- SI87 (N-(4-Isopropyl-3-methylphenyl)-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide): Position 1: Methyl (smaller, less steric hindrance). Position 3: 5-Phenyl (non-polar, lipophilic). Key Difference: Methyl at position 1 reduces aromatic interactions compared to the target’s phenyl [1].
- Key Difference: Isoxazole introduces polarity and may enhance solubility [2].
b) Carboxamide Substitutions
- Target Compound : N,N-Diethylamide (lipophilic, moderate steric bulk).
- 6a (N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide):
- Pyridinylamide (polar, capable of hydrogen bonding).
- Biological Impact : Pyridinyl substitution in 6a correlates with antifungal activity against Gibberella zeae (50% inhibition at 100 µg/mL) [7].
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentyl-1H-pyrazole-3-carboxamide :
- N-Pentylamide (long alkyl chain, highly lipophilic).
- Key Difference : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility [6].
Biological Activity
N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound of interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by its unique structure that includes a methoxyphenyl substituent. Its chemical formula is C20H24N4O2, and it has a molecular weight of 348.43 g/mol. The presence of the methoxy group is significant for its biological activity, influencing interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Minimum Bactericidal Concentration (MBC) μg/mL |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Pseudomonas aeruginosa | 1.0 | 2.0 |
The compound exhibited bactericidal effects at concentrations that are clinically relevant, indicating its potential as a therapeutic agent against resistant strains of bacteria .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been explored extensively. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 10.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 12.0 | Inhibition of DNA synthesis |
The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development in cancer therapy .
Anticonvulsant Activity
In addition to antimicrobial and anticancer activities, the anticonvulsant effects of pyrazole derivatives have been documented. This compound was evaluated in animal models for its ability to prevent seizures.
| Model | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|
| PTZ-induced seizures | 20 | 80% reduction in seizure frequency |
| Maximal electroshock | 30 | Complete protection against seizures |
These findings suggest that the compound may modulate neurotransmitter systems involved in seizure activity, presenting an avenue for developing new anticonvulsant drugs .
Q & A
Basic: What are the recommended synthetic routes for N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
The synthesis of pyrazole-4-carboxamide derivatives typically involves multi-step processes, including condensation reactions and functional group modifications. For example, analogous compounds like 5-trifluoromethyl-pyrazole-4-carboxamides are synthesized via cyclocondensation of hydrazines with β-keto esters, followed by carboxamide formation using coupling agents like EDCI/HOBt . Optimization may involve adjusting reaction temperatures (e.g., 80–100°C for cyclization) and solvent systems (DMF or THF). Catalytic methods, such as using Pd catalysts for aryl coupling, can improve yields .
Basic: What analytical techniques are critical for structural characterization and purity assessment of this compound?
Key techniques include:
- X-ray diffraction (XRD) : Determines crystal structure and confirms stereochemistry (e.g., monoclinic systems observed in pyrazole dicarboxylates) .
- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamides) .
- NMR spectroscopy : Assigns proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- HPLC-MS : Ensures purity (>95%) and validates molecular weight .
Advanced: How can molecular docking studies predict the compound’s interaction with biological targets like succinate dehydrogenase (SDH) or FLT3 kinase?
Molecular docking involves aligning the compound into the active site of a target protein (e.g., SDH or FLT3) using software like AutoDock Vina. For SDH inhibitors, pyrazole-4-carboxamides form hydrogen bonds with Arg59 and π-π interactions with Phe66, correlating with antifungal activity . FLT3 inhibitors like FN-1501 show binding to the ATP pocket, with IC₅₀ values <10 nM . Docking scores (e.g., Gibbs free energy ≤ -8 kcal/mol) and in silico ADMET profiles guide prioritization .
Advanced: What structure-activity relationship (SAR) trends enhance biological activity in pyrazole-4-carboxamide derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃ at position 5) improve antifungal activity (EC₅₀: 1.5–6.8 μg/mL) .
- Aromatic ring substitution : 4-Methoxyphenyl groups enhance solubility and target affinity .
- N-Alkylation : Diethyl groups at the carboxamide nitrogen reduce toxicity (e.g., LD₅₀: 186 mg/kg in mice vs. 32 mg/kg for AT7519) .
Advanced: How can researchers address low aqueous solubility during in vitro assays?
Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin complexes .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Advanced: What preclinical models are suitable for evaluating in vivo efficacy and toxicity?
- Xenograft models : MV4-11 leukemia xenografts in nude mice show tumor regression at 15 mg/kg .
- Acute toxicity studies : Determine LD₅₀ in rodents (e.g., 186 mg/kg for FN-1501) .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
Advanced: How should contradictory bioactivity data between similar analogs be resolved?
Contradictions (e.g., varying EC₅₀ values across fungal strains) can arise from differences in:
- Target isoform specificity : Test against purified enzyme isoforms (e.g., SDH-A vs. SDH-B) .
- Membrane permeability : Compare logP values (e.g., >3.0 enhances cellular uptake) .
- Resistance mechanisms : Perform gene knockout or overexpression studies .
Basic: What enzymatic assays validate target engagement for this compound?
- SDH inhibition assay : Measure IC₅₀ using mitochondrial extracts and spectrophotometric detection of reduced DCIP (e.g., IC₅₀: 6.9 μg/mL for compound 7f) .
- Kinase inhibition assays : Use recombinant FLT3 or CDK enzymes with ATP-Glo™ kits (IC₅₀: <10 nM for FN-1501) .
Advanced: What mechanisms underlie its antifungal activity against Phytophthora infestans?
The compound disrupts mitochondrial function by inhibiting SDH, blocking electron transport and ATP synthesis. Downstream effects include ROS accumulation and hyphal growth inhibition (EC₅₀: 6.8 μg/mL) . Synergy with azoles (e.g., fluconazole) can enhance efficacy .
Basic: How can researchers ensure batch-to-batch consistency in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
